molecular formula C16H16N2O3 B6539210 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide CAS No. 1060331-58-9

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide

Cat. No.: B6539210
CAS No.: 1060331-58-9
M. Wt: 284.31 g/mol
InChI Key: VQSXSNBFMUCFQI-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a cyclopropylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Intermediate: The process begins with the preparation of 4-(bromomethyl)benzonitrile. This intermediate is synthesized by brominating 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Cyclopropylcarbamoylation: The intermediate is then reacted with cyclopropylamine to form 4-[(cyclopropylcarbamoyl)methyl]benzonitrile. This reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

    Furan-2-carboxamide Formation: Finally, the compound is synthesized by reacting 4-[(cyclopropylcarbamoyl)methyl]benzonitrile with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but with a bromine atom instead of the cyclopropylcarbamoyl group.

    N-(4-methylphenyl)furan-2-carboxamide: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered.

Uniqueness

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide is unique due to the presence of the cyclopropylcarbamoyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and interactions compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(17-12-7-8-12)10-11-3-5-13(6-4-11)18-16(20)14-2-1-9-21-14/h1-6,9,12H,7-8,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSXSNBFMUCFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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